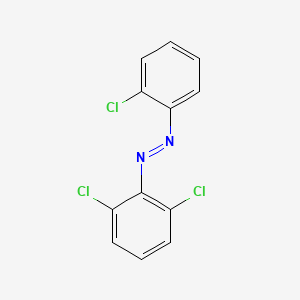
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two chlorinated phenyl groups attached to the diazene moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene typically involves the reaction of 2-chlorobenzene diazonium chloride with 2,6-dichloroaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by coupling with chlorinated anilines. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of diazene compounds on biological systems.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene would depend on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A well-known diazene compound with similar structural features.
Disperse Orange 1: A dye with a diazene linkage and chlorinated aromatic rings.
4,4’-Dichlorobenzidine: A compound with two chlorinated phenyl groups and a diazene linkage.
Uniqueness
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other diazene compounds.
Properties
CAS No. |
923027-11-6 |
|---|---|
Molecular Formula |
C12H7Cl3N2 |
Molecular Weight |
285.6 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,6-dichlorophenyl)diazene |
InChI |
InChI=1S/C12H7Cl3N2/c13-8-4-1-2-7-11(8)16-17-12-9(14)5-3-6-10(12)15/h1-7H |
InChI Key |
YXDHVHJUYZRCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















